
4-(4-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide (4MMP) is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. This compound has been found to be a useful tool for the synthesis of various compounds, such as peptides, nucleosides, and other small molecules. Additionally, 4MMP has been studied for its potential applications in the fields of medicinal chemistry and biochemistry, as it has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Research:
This compound exhibits potential as an anticancer agent . Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its unique structure may interfere with critical cellular pathways, making it a promising candidate for further studies in cancer therapy .
Anti-inflammatory Properties:
The presence of a morpholine group suggests anti-inflammatory potential. Studies have explored its impact on inflammatory markers, such as cytokines and chemokines. By modulating immune responses, this compound could contribute to the development of novel anti-inflammatory drugs .
Neuroprotection and Neurodegenerative Diseases:
Given its structural resemblance to certain neurotransmitters, researchers have investigated its neuroprotective effects. It may enhance neuronal survival, potentially benefiting conditions like Alzheimer’s disease, Parkinson’s disease, or stroke. Further studies are needed to elucidate its mechanisms .
Antibacterial Activity:
The pyrrole ring system in this compound has attracted attention due to its antibacterial properties. It could serve as a lead compound for designing new antibiotics. Researchers have explored its activity against both Gram-positive and Gram-negative bacteria .
Analgesic Potential:
The combination of the benzoyl and morpholine moieties suggests possible analgesic effects. Investigations have focused on its ability to modulate pain pathways, making it relevant for pain management research .
Photodynamic Therapy (PDT):
Compounds with photodynamic properties can be used in PDT for cancer treatment. This compound’s photochemical properties may allow it to selectively target cancer cells when activated by light. Researchers are exploring its potential in this context .
Drug Delivery Systems:
The presence of a morpholine group makes this compound interesting for drug delivery applications. It could serve as a building block for designing prodrugs or targeted drug delivery systems, enhancing drug efficacy and minimizing side effects .
Chemical Biology and Medicinal Chemistry:
Researchers are investigating the interactions of this compound with biological macromolecules (e.g., proteins, nucleic acids). Understanding its binding modes and selectivity can guide drug design efforts. Medicinal chemists are exploring modifications to optimize its properties .
Eigenschaften
IUPAC Name |
4-(4-methoxybenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-17-5-3-15(4-6-17)19(24)16-13-18(22-14-16)20(25)21-7-2-8-23-9-11-27-12-10-23/h3-6,13-14,22H,2,7-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPSYCLMBAKEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

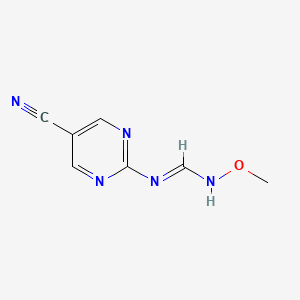
![3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B2787241.png)
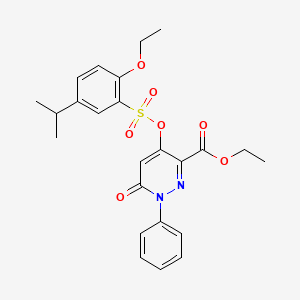
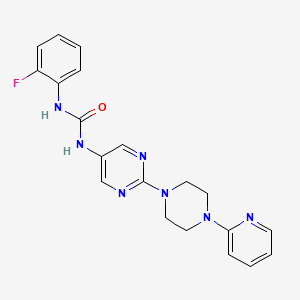

![2-(2-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2787245.png)


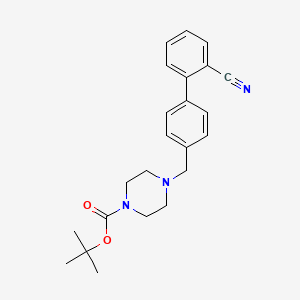
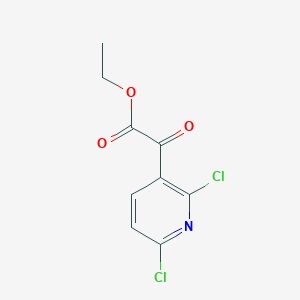
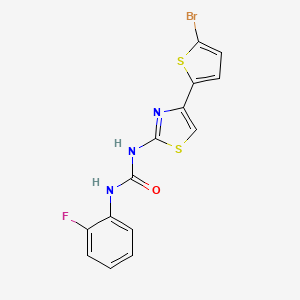
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2787254.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-[(2S,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]ethanone;hydrochloride](/img/structure/B2787256.png)
![N-(2,4-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2787261.png)